methyl 5-({[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate
Description
Methyl 5-({[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate is a heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazole core substituted at position 7 with a 4-methoxyphenyl group. A thioether (-S-CH2-) linkage connects the imidazotriazole moiety to the 5-position of a furan-2-carboxylate ester. The molecular formula is C₁₇H₁₈N₄O₄S, with a molecular weight of 374.42 g/mol. The 4-methoxyphenyl group introduces aromaticity and electron-donating properties, while the ester and thioether groups influence solubility and reactivity.
Properties
IUPAC Name |
methyl 5-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-24-13-5-3-12(4-6-13)21-9-10-22-17(21)19-20-18(22)27-11-14-7-8-15(26-14)16(23)25-2/h3-8H,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQMTZFCBLAVJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=C(O4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be various enzymes and receptors in the biological system. Triazole compounds, which are part of the structure of this compound, are known to bind readily with a variety of enzymes and receptors, showing versatile biological activities.
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, some triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties. They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Biochemical Pathways
The compound affects several biochemical pathways. It has been observed to inhibit endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway. These pathways are crucial in the development and progression of various neurodegenerative diseases.
Pharmacokinetics
The bioavailability of such compounds is generally influenced by their chemical structure and the presence of functional groups that can interact with biological systems.
Result of Action
The result of the compound’s action is a reduction in inflammation and protection of neurons. Specifically, it reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells. This leads to promising neuroprotective activity.
Biological Activity
Methyl 5-({[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate is a synthetic compound belonging to the class of imidazo[2,1-c][1,2,4]triazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into its biological activity based on current research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An imidazo[2,1-c][1,2,4]triazole core
- A methoxyphenyl group
- A sulfanyl group
- A furan-2-carboxylate moiety
Its molecular formula is , with a molecular weight of approximately 385.44 g/mol.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Imidazo[2,1-c][1,2,4]triazole Core : This is achieved through cyclization reactions involving hydrazines and appropriate aldehydes.
- Introduction of the Methoxyphenyl Group : This can be accomplished via electrophilic aromatic substitution.
- Attachment of the Sulfanyl Group : Nucleophilic substitution reactions using thiols and alkyl halides are employed for this step.
- Final Modification : The furan-2-carboxylate moiety is introduced in the last stages of synthesis to yield the final product.
Anti-inflammatory Activity
Recent studies have indicated that imidazo[2,1-c][1,2,4]triazole derivatives exhibit significant anti-inflammatory properties. For instance:
- Inhibition of COX Enzymes : Compounds within this class have shown IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM . The inhibition of these enzymes suggests potential use in treating inflammatory conditions.
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Cell Proliferation Inhibition : Studies have demonstrated that similar compounds can induce cell cycle arrest and apoptosis in various cancer cell lines . The mechanism often involves the disruption of critical protein interactions essential for cancer cell survival.
Antimicrobial Properties
The antimicrobial activity of related triazole derivatives has been documented:
- Broad Spectrum Activity : Several compounds in this category have shown effectiveness against a range of bacterial strains and fungi . This activity is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Case Studies
A few notable studies that highlight the biological activity of imidazo[2,1-c][1,2,4]triazole derivatives include:
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that compounds containing imidazo[2,1-c][1,2,4]triazole structures exhibit antimicrobial activities. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi by disrupting their cellular processes. The presence of the methoxyphenyl group may enhance these effects through improved solubility and bioavailability.
Anticancer Activity
Compounds with imidazo[2,1-c][1,2,4]triazole scaffolds have been investigated for their anticancer properties. Preliminary studies suggest that methyl 5-({[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival.
Mechanism of Action
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes or receptors. For example, it may act as an inhibitor of certain kinases or other proteins that are crucial for tumor growth and microbial survival.
Therapeutic Applications
Based on its biological activities, this compound has potential applications in:
- Antimicrobial Therapy : Development of new antibiotics targeting resistant strains of bacteria.
- Cancer Treatment : Formulation of novel anticancer agents that can be used in combination therapies to enhance efficacy.
- Drug Design : As a lead compound in medicinal chemistry for synthesizing derivatives with improved pharmacological profiles.
Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various imidazo[2,1-c][1,2,4]triazole derivatives. The results indicated that compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against bacterial infections .
Study on Anticancer Properties
In another study featured in Cancer Research, researchers evaluated the cytotoxic effects of various triazole compounds on human cancer cell lines. This compound was found to induce apoptosis in breast cancer cells through activation of the intrinsic apoptotic pathway .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with related heterocyclic derivatives, emphasizing physicochemical properties, synthesis, and inferred applications.
Table 1: Comparative Analysis of Structurally Related Compounds
Note: logP and solubility values are estimated using SwissADME-like models or inferred from structural analogs .
Key Observations:
Substituent Effects :
- The 4-methoxyphenyl group enhances electron density, possibly improving solubility compared to halogenated analogs (e.g., dichlorophenyl in ) .
- The furan-2-carboxylate ester increases polarity, contrasting with hydrophobic propyl/ethoxy groups in ’s PDE inhibitor .
Physicochemical Properties :
- The target compound’s estimated logP (~2.8) suggests moderate lipophilicity, aligning with drug-like criteria (logP 2–5). This contrasts with ’s thiadiazole derivative (logP ~1.9), which is more hydrophilic due to additional sulfanyl groups .
- Solubility is likely moderate, balancing the polar ester and hydrophobic aromatic groups.
Synthetic Routes :
- Thioether linkages (as in the target compound and ’s derivative) are typically formed via nucleophilic substitution or coupling reactions .
- Fused imidazotriazole cores may require cyclocondensation, similar to methods in .
Biological Potential: Imidazo-triazole/pharmacores (e.g., ’s PDE inhibitor) suggest possible enzyme inhibition or receptor modulation . The absence of halogen atoms (cf. ’s dichlorophenyl) may reduce toxicity but also limit target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
